N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C25H26ClF3N4O5 and its molecular weight is 554.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antitumor Activities of Novel Imidazole Acyl Urea Derivatives : Research by Zhu, Y. (2015) focused on the synthesis of novel imidazole acyl urea derivatives acting as Raf kinase inhibitors, demonstrating significant antitumor activities against human gastric carcinoma cell lines, comparable to Sorafenib. This study showcases the potential therapeutic applications of such compounds in oncology (Zhu, 2015).
Antimicrobial and Antioxidant Agents : Naraboli, B. S., & Biradar, J. S. (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial activity against various bacteria and fungi, alongside significant antioxidant activity. This indicates the compound's utility in developing new antimicrobial agents (Naraboli & Biradar, 2017).
Anticancer Activity and Docking Studies : A study by Boddu, L. et al. (2018) on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides revealed their in vitro anticancer activity against several human cancer cell lines. The structural and activity relationship was further supported by molecular docking studies, suggesting the role of such compounds in cancer therapy (Boddu et al., 2018).
Drug Development and Pharmacological Effects
- Aqueous-Soluble ACAT-1 Inhibitor : Shibuya, K. et al. (2018) identified a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showcasing enhanced aqueous solubility and significant improvement in oral absorption. This compound, named K-604, presents a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClF3N4O.C2H2O4/c1-15-28-19-4-2-3-5-21(19)31(15)13-16-8-10-30(11-9-16)14-22(32)29-20-12-17(23(25,26)27)6-7-18(20)24;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3,(H,29,32);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXNFNCJPCIHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate |
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